2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino group. This can be achieved through the reaction of benzyl chloroformate with an amino precursor under basic conditions. The fluorobenzoic acid moiety is then introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto the benzene ring. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of a fluorobenzoic acid.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Contains a boronic acid group instead of a fluorobenzoic acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C15H12FNO4 |
---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-11-6-7-12(14(18)19)13(8-11)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
AGIQGVDMBNWMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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